1-Benzyl-2-isopropyl-6-methoxy-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-benzyl-6-methoxy-2-propan-2-ylindole |
InChI |
InChI=1S/C19H21NO/c1-14(2)18-11-16-9-10-17(21-3)12-19(16)20(18)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3 |
InChI Key |
XNNFISNTQYWSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(N1CC3=CC=CC=C3)C=C(C=C2)OC |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 1 Benzyl 2 Isopropyl 6 Methoxy 1h Indole and Analogues
Conformational and Electronic Influences of the N1-Benzyl Moiety on Biological Activity
The substitution at the N1 position of the indole (B1671886) ring is a common strategy to modulate the pharmacological profile of indole-based ligands. The introduction of a benzyl (B1604629) group at this position imparts significant conformational and electronic characteristics that can profoundly influence biological activity.
Conformational Flexibility: The N1-benzyl group is not a rigid substituent. Rotation around the N1-CH₂ and CH₂-Phenyl bonds allows the benzyl ring to adopt various spatial orientations relative to the indole core. This conformational flexibility can be advantageous, enabling the molecule to adapt its shape to fit optimally within a receptor's binding pocket. nih.gov However, this flexibility can also be a liability, as some conformations may be non-productive or even detrimental to binding. Studies on related N-benzyl heterocyclic systems have shown the presence of a hindered cis/trans rotational equilibrium in solution, indicating that multiple stable rotamers can coexist. scielo.br The specific conformation required for biological activity is target-dependent. For instance, in a series of acetylcholinesterase (AChE) inhibitors, the N1-benzyl substitution was found to significantly increase potency and selectivity, suggesting a favorable interaction of the benzyl group with the enzyme's active or allosteric sites. tandfonline.com
Steric and Electronic Effects: The steric bulk of the N-benzyl group can play a dual role. It can establish crucial hydrophobic or van der Waals interactions within a lipophilic pocket of a target protein, thereby enhancing binding affinity. researchgate.net Conversely, in some biological contexts, the steric hindrance introduced by the N-benzyl group can be detrimental. In a study of Pd(II) complexes of thiosemicarbazones, the N-benzyl substitution on the indole scaffold was found to inactivate the molecule, diminishing its anticancer activity due to steric influence that likely prevents optimal binding to the biological target. elsevierpure.com
Electronically, the benzyl group is generally considered to be weakly electron-withdrawing, but its primary influence is often through its aromatic character, enabling potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site. ekb.eg Substitutions on the benzyl ring itself can further tune these properties. For example, in a series of tyrosinase inhibitors, substitutions on the benzyl ring were found to favor inhibitory potency, with a 4-methylbenzyl group showing the highest activity. nih.gov
Stereoelectronic and Steric Effects of the C2-Isopropyl Substitution on Molecular Recognition
The C2 position of the indole ring is a critical site for substitution, often influencing a compound's intrinsic activity and receptor selectivity. An isopropyl group at this position introduces specific steric and electronic features.
Stereoelectronic Properties and Intrinsic Activity: The position of substitution on the indole core can dramatically alter a compound's pharmacological profile. Comparative studies have shown that substitution at C2 versus C3 can switch a compound from a partial agonist to a full agonist at the nociceptin opioid receptor (NOP). nih.gov Specifically, 2-substituted indoles generally exhibit higher binding affinities and function as full agonists, while the corresponding 3-substituted analogues act as partial agonists. nih.gov This suggests that the C2-isopropyl group in the parent compound likely plays a key role in eliciting a full biological response at its target.
The table below illustrates the impact of the substitution position on the indole core on NOP receptor affinity and functional activity.
| Compound ID | Indole Substitution | NOP Ki (nM) | MOP Ki (nM) | NOP Functional Activity |
| Analog 1 | 3-aminomethyl | 1.8 | >1000 | Partial Agonist |
| Analog 2 | 2-aminomethyl | 0.6 | 13 | Full Agonist |
Data synthesized from studies on N-piperidinyl indoles demonstrating the influence of C2 vs. C3 substitution. nih.gov
Modulatory Role of the C6-Methoxy Group in Biological Interactions and Efficacy
A methoxy (B1213986) group on the benzene (B151609) portion of the indole ring can significantly modulate a compound's biological and pharmacokinetic properties through electronic effects, hydrogen bonding potential, and metabolic influence.
Electronic and Binding Contributions: The C6-methoxy group is an electron-donating substituent, which increases the electron density of the indole ring system. This can enhance π-π or cation-π interactions with a biological target. chim.it Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue (e.g., serine, threonine, lysine) in a receptor's binding site. In studies of HIV-1 integrase inhibitors, the presence of a 4-methoxyphenyl group at the C6 position was associated with good inhibitory activity. nih.gov
However, the steric bulk of the methoxy group can also lead to a loss of affinity if the binding pocket is sterically constrained. In one study on alkylindole analogues, a C6-methoxy substitution resulted in a clear decrease in binding affinity, which was attributed to a steric clash within the binding pocket. nih.gov This highlights the sensitive nature of substitution at this position, where a balance between favorable electronic/H-bonding interactions and unfavorable steric effects must be achieved.
Comparative SAR Studies of Positional Isomers and Substituent Effects on the Indole Core
The specific placement of substituents on the indole core is a critical determinant of biological activity. Even minor changes, such as moving a substituent to an adjacent position, can lead to drastic changes in potency, selectivity, and functional activity.
The following table shows the effect of the linkage position in bis-indole analogues on HIV-1 fusion inhibition.
| Compound Isomer | Linkage | Binding Ki (μM) | Cell-Cell Fusion EC50 (μM) |
| 6-6' Isomer | 6-6' | 0.8 | 0.9 |
| 5-6' Isomer | 5-6' | 2.5 | 3.5 |
| 5-5' Isomer | 5-5' | 3.0 | 18.0 |
Data from SAR studies of bis-indole HIV-1 fusion inhibitors. nih.gov
C2 vs. C3 Substitution: As discussed previously, the distinction between substitution at the C2 and C3 positions is a classic example of the importance of positional isomerism. In the context of opioid receptor ligands, moving a substituent from C3 to C2 converted a partial agonist into a full agonist, demonstrating a fundamental shift in the drug's mechanism of action. nih.gov This is often due to the different trajectories at which the substituent is projected from the indole scaffold, leading to engagement with different sub-pockets or amino acid residues within the target protein.
Identification of Key Pharmacophoric Features and Structural Determinants for Biological Activity
Based on the analysis of its constituent parts, a hypothetical pharmacophore model for the biological activity of the 1-benzyl-2-isopropyl-6-methoxy-1H-indole class of compounds can be proposed. A pharmacophore is an abstract representation of the key molecular features necessary for molecular recognition by a biological target.
The essential pharmacophoric features for this scaffold likely include:
Aromatic/Hydrophobic Moiety (N1-Benzyl): A hydrophobic aromatic group at the N1 position, capable of engaging in π-π stacking and/or hydrophobic interactions. The vector and conformation of this group relative to the indole core are critical.
Hydrophobic/Steric Feature (C2-Isopropyl): A feature at the C2 position with a specific size, shape, and lipophilicity, represented by the isopropyl group. This feature is crucial for potency and determining the nature of the biological response (e.g., full vs. partial agonism).
Hydrogen Bond Acceptor/Electronic Modulator (C6-Methoxy): A hydrogen bond acceptor feature located at the C6 position of the indole. This group also serves to modulate the electronic character of the indole scaffold.
Central Heterocyclic Scaffold (Indole Core): The indole ring itself acts as the central scaffold, correctly positioning the other pharmacophoric elements in three-dimensional space and potentially participating in its own interactions.
Computational pharmacophore modeling studies on various classes of indole derivatives have consistently identified the importance of aromatic rings, hydrophobic regions, and hydrogen bond acceptors as key features for activity. nih.govproceedings.science The specific spatial arrangement of these features, as defined by the 1-benzyl, 2-isopropyl, and 6-methoxy substitution pattern, is what determines the unique biological profile of this particular class of compounds.
Biological Mechanisms of Action and Molecular Target Interactions of Indole Derivatives
Diverse Biological Pathways Targeted by Indole (B1671886) Scaffolds
Indole derivatives exert their biological effects by modulating numerous signaling pathways critical to cellular function and disease progression. Their structural diversity enables them to interact with various targets, leading to a wide spectrum of activities. mdpi.comresearchgate.net In cancer, for instance, these compounds can interfere with pathways essential for tumor growth and survival, such as the PI3K/Akt/mTOR and NF-κB signaling pathways. nih.govingentaconnect.com The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is common in many cancers. nih.gov Indole compounds have been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation. nih.govnih.gov Similarly, the NF-κB pathway plays a key role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation; indole derivatives can inhibit NF-κB activation, thereby promoting apoptosis in malignant cells. 47.251.13researchgate.net
Inhibition of Specific Molecular Targets by Indole Derivatives (e.g., protein kinases, tubulin, receptors)
The therapeutic efficacy of indole derivatives often stems from their ability to bind and inhibit specific molecular targets. 47.251.13nih.gov
Protein Kinases: Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. nih.goveurekaselect.com Indole derivatives have been successfully developed as inhibitors for various protein kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and serine/threonine kinases like Akt and Pim kinases. nih.goveurekaselect.comdepositolegale.it By blocking the ATP-binding site of these enzymes, indole compounds can halt the signaling cascades that drive cancer cell proliferation. depositolegale.it For example, derivatives like Sunitinib, an indole-based multi-kinase inhibitor, target VEGFR and PDGFR to inhibit angiogenesis and tumor growth. mdpi.com
Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.govmanipal.edu Indole derivatives can disrupt microtubule dynamics by binding to the colchicine (B1669291) site on β-tubulin, which prevents tubulin polymerization. tandfonline.comunipi.itnih.gov This disruption leads to the arrest of the cell cycle in the mitotic (M) phase and ultimately induces apoptosis. nih.govnih.gov Natural alkaloids like vincristine (B1662923) and vinblastine, which contain an indole core, are classic examples of tubulin inhibitors used in chemotherapy. nih.govtandfonline.com
Receptors: The indole structure is present in endogenous molecules like serotonin, allowing indole derivatives to interact with various receptors. nih.govmdpi.com They can act as ligands for receptors such as the aryl hydrocarbon receptor (AhR) and estrogen receptors, modulating their activity. 47.251.13 This interaction is particularly relevant in hormone-dependent cancers like breast cancer, where indole compounds can interfere with estrogen-mediated signaling. nih.govingentaconnect.com
| Target Class | Specific Examples | Indole Derivative Type | Reference |
| Protein Kinases | CDK, TK, Akt, PI3K, Pim kinases | Sunitinib, Oxindole derivatives | nih.govmdpi.com |
| Tubulin | β-tubulin (Colchicine site) | Vinca alkaloids, Arylthioindoles | nih.govtandfonline.com |
| Receptors | Estrogen Receptor, Aryl hydrocarbon Receptor (AhR) | Indole-3-carbinol (B1674136) (I3C) | 47.251.13 |
Cellular and Subcellular Mechanisms of Action
At the cellular level, the effects of indole derivatives are multifaceted. A primary mechanism is the induction of programmed cell death, or apoptosis. mdpi.com This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases. 47.251.13 Furthermore, some indole derivatives can induce endoplasmic reticulum (ER) stress, which triggers the unfolded protein response and can lead to cell cycle arrest and apoptosis. nih.gov They can also interfere with DNA replication and repair mechanisms by inhibiting enzymes like topoisomerases. nih.govnih.gov
Exploration of Broad Spectrum Biological Research Areas
The anticancer activity of indole derivatives is a major area of research, with several well-defined mechanisms of action. nih.govnih.gov
Cell Cycle Perturbation: Many indole compounds, particularly tubulin and CDK inhibitors, cause cancer cells to arrest at specific phases of the cell cycle. nih.govnih.gov By inhibiting tubulin polymerization, compounds can block cells in the G2/M phase, preventing mitosis. nih.govmdpi.com Inhibition of CDKs, such as CDK6, by indole-3-carbinol (I3C) and its derivatives leads to a G1 phase arrest. nih.govnih.govaacrjournals.org This halt in proliferation prevents the expansion of the tumor cell population.
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. nih.govacs.org Certain indole derivatives can act as topoisomerase inhibitors, stabilizing the enzyme-DNA complex and leading to DNA strand breaks. nih.govacs.orgnih.gov This DNA damage triggers apoptotic pathways in rapidly dividing cancer cells. nih.gov Both topoisomerase I and II have been identified as targets for different indole-based compounds. acs.orgacs.orgresearchgate.net
Microtubule Assembly Inhibition: As previously mentioned, the disruption of microtubule assembly is a key anticancer mechanism for many indole derivatives. nih.govnih.govacs.org By binding to tubulin, these agents prevent the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division. nih.govnih.gov This leads to mitotic arrest and subsequent cell death. acs.org
| Anticancer Mechanism | Key Molecular Target | Cellular Outcome | Example Indole Derivative |
| Cell Cycle Perturbation | Cyclin-Dependent Kinases (CDKs), Tubulin | G1 or G2/M Arrest | Indole-3-carbinol (I3C), Vincristine |
| Topoisomerase Inhibition | Topoisomerase I & II | DNA Damage, Apoptosis | 3-Methyl-2-phenyl-1H-indoles |
| Microtubule Assembly Inhibition | β-tubulin | Mitotic Arrest, Apoptosis | Arylthioindoles, Combretastatin analogues |
Indole and its derivatives possess significant antimicrobial and antifungal properties. asm.orgeurekaselect.comacs.org A key mechanism is the inhibition of biofilm formation, a process where microorganisms adhere to surfaces and form a protective matrix, which contributes to antibiotic resistance. asm.orgasm.orgfrontiersin.org Indole is a signaling molecule in many bacteria that can interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm development. frontiersin.orgnih.gov By disrupting these signals, indole derivatives can prevent biofilm formation and, in some cases, eradicate mature biofilms. asm.orgasm.orgnih.gov For example, 7-hydroxyindole (B18039) has shown potent activity against the biofilm of extensively drug-resistant Acinetobacter baumannii by reducing the expression of quorum sensing-implicated genes. asm.orgnih.gov Other mechanisms include the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways. humanjournals.comscispace.com
The indole scaffold is found in well-known anti-inflammatory drugs like Indomethacin. mdpi.com These compounds often exert their effects by modulating key inflammatory pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins. mdpi.com Additionally, indole derivatives can suppress the activation of the NF-κB signaling pathway, which is a master regulator of inflammation. mdpi.com By preventing the activation of NF-κB, these compounds can reduce the expression of various inflammatory cytokines, chemokines, and adhesion molecules, thereby mitigating the inflammatory response. nih.govnih.gov
Mechanistic Studies in Neurodegenerative Disease Research (General Indole Class)
Indole derivatives represent a promising class of compounds in the research of neurodegenerative diseases such as Alzheimer's and Parkinson's due to their ability to target multiple complex pathogenic mechanisms. hilarispublisher.comhilarispublisher.com These mechanisms include oxidative stress, protein misfolding and aggregation, neuroinflammation, and mitochondrial dysfunction. hilarispublisher.comhilarispublisher.com The structural versatility of the indole scaffold allows for the development of compounds with diverse biological activities, making them prime candidates for therapeutic intervention. hilarispublisher.comhilarispublisher.com
Oxidative Stress and Neuroinflammation: Oxidative stress is a key contributor to neuronal damage and cell death in neurodegenerative conditions. hilarispublisher.com Many indole derivatives exhibit potent antioxidant properties. hilarispublisher.com For instance, melatonin, a well-known indoleamine, and its analogs can scavenge free radicals and enhance the body's endogenous antioxidant defenses, thereby reducing oxidative damage in models of Alzheimer's and Parkinson's disease. hilarispublisher.com
Neuroinflammation, often mediated by activated microglia, exacerbates neurodegeneration by releasing inflammatory factors like interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Certain indole derivatives can modulate these inflammatory pathways. The compound NC009-1 has been shown to alleviate the production of such inflammatory mediators in microglial cells. nih.gov It achieves this by down-regulating inflammatory pathways involving NLRP3, CASP1, and iNOS, while simultaneously up-regulating antioxidant pathways by boosting SOD2, NRF2, and NQO1 levels. nih.gov Similarly, Indole-3-propionic acid (IPA) exhibits anti-inflammatory and antioxidant effects, potentially reducing nitrosative stress. nih.gov
Protein Misfolding and Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's, and alpha-synuclein (B15492655) in Parkinson's. hilarispublisher.comhilarispublisher.com Indole derivatives have been developed to interfere with these processes. For example, indirubin (B1684374) and its analogs can inhibit the aggregation of both Aβ and alpha-synuclein, interfering with the formation of neurotoxic fibrils. hilarispublisher.comhilarispublisher.com Some indole derivatives have been specifically designed as inhibitors of Aβ aggregation. researchgate.net The compound Ro 31-8220, an indole derivative, has been shown to reduce phosphorylated tau species, which are key components of neurofibrillary tangles in Alzheimer's disease. nih.gov Furthermore, certain indole/indolylquinoline derivatives may reduce tau misfolding by enhancing the expression of heat-shock proteins like HSPB1. nih.gov
Enzyme Inhibition and Receptor Modulation: Indole-based compounds can also act as inhibitors of key enzymes involved in neurodegeneration. nih.gov For example, many derivatives have been synthesized to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govmdpi.com By inhibiting these enzymes, they can help ameliorate cognitive deficits. Another target is monoamine oxidase (MAO), and indole alkaloids have been investigated for their MAO inhibition properties. rjpbr.com
Furthermore, metabolites of the amino acid tryptophan, which has an indole structure, play significant neuroprotective roles. Kynurenic acid, a tryptophan metabolite, acts as an antagonist at NMDA receptors, which can help reduce the neuronal damage caused by excitotoxicity. hilarispublisher.comhilarispublisher.com
Mitochondrial Dysfunction: Mitochondrial dysfunction is another critical factor in the progressive loss of neurons. hilarispublisher.com Indole-based compounds, including tryptophan metabolites, can support mitochondrial health by improving respiratory function and decreasing mitochondrial oxidative stress. hilarispublisher.com
Table 1: Mechanistic Actions of Indole Derivatives in Neurodegenerative Disease Models
| Compound/Class | Primary Mechanism(s) | Molecular Target(s)/Pathway(s) | Disease Model/Context |
|---|---|---|---|
| Melatonin | Antioxidant | Free radical scavenging; Upregulation of antioxidant defenses | Alzheimer's & Parkinson's Disease Models hilarispublisher.com |
| Indirubin & Analogs | Anti-aggregation; Anti-inflammatory | Inhibition of Aβ and α-synuclein fibrillation; CDK5 inhibition | Alzheimer's & Parkinson's Disease Research hilarispublisher.comhilarispublisher.com |
| NC009-1 | Anti-inflammatory; Antioxidant | Down-regulation of NLRP3, IL-1β, IL-6, TNF-α; Up-regulation of SOD2, NRF2 | Parkinson's Disease (MPTP mouse model) nih.govnih.gov |
| Kynurenic Acid | Neuroprotection; Anti-inflammatory | NMDA receptor antagonist; Modulation of immune response | General Neurodegeneration hilarispublisher.comhilarispublisher.com |
| Ro 31-8220 | Tau dephosphorylation | Protein kinase C alpha (PKCα) inhibition | Frontotemporal Dementia Model nih.gov |
| Indole-3-Carbinol (I3C) / Diindolylmethane (DIM) | Neuroprotection; Antioxidant | Activation of Nrf2-ARE pathway; BDNF/TrkB signaling | General Neurodegeneration nih.gov |
| Fascaplysin | Enzyme Inhibition; Anti-aggregation | AChE inhibition; Aβ aggregation prevention | Alzheimer's Disease Research mdpi.com |
Other Investigated Biological Activities and Underlying Molecular Mechanisms
The versatile structure of the indole nucleus has led to its incorporation into a wide array of therapeutic agents with diverse biological activities beyond neuroprotection. mdpi.comresearchgate.net These activities include anticancer, antimicrobial, and anti-inflammatory effects, which are achieved through interactions with various molecular targets. mdpi.comresearchgate.net
Anticancer Activity: Indole derivatives are prominent in cancer research due to their ability to modulate multiple pathways involved in tumor growth and proliferation. mbimph.comnih.gov Their mechanisms of action are diverse and include:
Tubulin Polymerization Inhibition: Some indole-chalcone derivatives act as antiproliferative agents by inhibiting tubulin polymerization, which disrupts microtubule formation and arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. mdpi.com
Protein Kinase Inhibition: Many indole derivatives, particularly spirooxindoles, have been designed to inhibit protein kinases that are crucial for cancer cell signaling. For example, specific derivatives have shown inhibitory activity against kinases like HER2 and HER3, which are implicated in breast cancer. mdpi.com
Apoptosis Induction and Estrogen Metabolism Modulation: Compounds like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have demonstrated anticancer potential by inducing apoptosis (programmed cell death) and suppressing cell proliferation. researchgate.net In hormone-responsive cancers, I3C can alter estrogen metabolism, shifting it towards the production of less estrogenic metabolites. mbimph.com
Antimicrobial and Antifungal Activity: The indole scaffold is a key component in the development of new antimicrobial and antifungal agents. researchgate.net These compounds can exert their effects through several mechanisms, such as the inhibition of crucial fungal enzymes, disruption of microbial cell membrane integrity, and interference with the biosynthesis of the fungal cell wall. researchgate.net Thiazolo indoles, for instance, are being explored for their potential as lead compounds in developing new antimicrobial drugs. researchgate.net
Anti-inflammatory Activity: Beyond their role in neuroinflammation, indole derivatives have broader anti-inflammatory applications. researchgate.net For example, certain natural indole alkaloids have been found to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. mdpi.com The widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin, is itself an indole derivative, highlighting the importance of this chemical structure in managing inflammation. nih.gov
Table 2: Other Investigated Biological Activities of Indole Derivatives
| Biological Activity | Mechanism of Action | Molecular Target(s) | Example Compound(s)/Class |
|---|---|---|---|
| Anticancer | Inhibition of microtubule formation | Tubulin Polymerization | Indole-Chalcone Derivatives mdpi.com |
| Modulation of cell signaling | Protein Kinases (e.g., HER2, HER3) | Spirooxindoles mdpi.com | |
| Induction of apoptosis, modulation of hormone metabolism | Estrogen Metabolism Pathways | Indole-3-Carbinol (I3C) mbimph.comresearchgate.net | |
| Antimicrobial/Antifungal | Disruption of cell wall/membrane, enzyme inhibition | Fungal enzymes, cell membrane components | Thiazolo Indoles researchgate.netresearchgate.net |
| Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis | Cyclooxygenase-2 (COX-2) | Perakine N4-oxide, Indomethacin mdpi.comnih.gov |
Reactivity and Advanced Chemical Transformations of 1 Benzyl 2 Isopropyl 6 Methoxy 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus and Regioselectivity
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). The site of substitution is governed by the relative stability of the Wheland intermediate formed upon attack by the electrophile. For most indoles, substitution is heavily favored at the C3 position, as the resulting intermediate allows the positive charge to be delocalized over the benzene (B151609) ring without disrupting the aromatic sextet.
In the case of 1-Benzyl-2-isopropyl-6-methoxy-1H-indole, the C3 position remains the most electronically favorable site for attack. However, the bulky C2-isopropyl group presents significant steric hindrance, which may impede the approach of large electrophiles. Furthermore, the powerful electron-donating 6-methoxy group activates the benzene ring, particularly at the C5 and C7 positions. Consequently, the regioselectivity of EAS will be a balance between electronic preference (C3), steric hindrance (around C3), and activation of the carbocyclic ring (C5 and C7).
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO), typically at the C3 position of indoles, using a Vilsmeier reagent (e.g., POCl₃/DMF). For the title compound, formylation is predicted to occur at C3, yielding this compound-3-carbaldehyde. Despite the steric hindrance from the C2-isopropyl group, the high reactivity of the Vilsmeier reagent and the strong nucleophilicity of the C3 position often overcome moderate steric challenges.
Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto the indole nucleus. It involves an aldehyde (commonly formaldehyde) and a secondary amine in an acidic medium to form an electrophilic Eschenmoser-like salt. This electrophile is expected to react at the C3 position to yield the corresponding gramine (B1672134) derivative. The reaction is generally tolerant of some steric hindrance.
Nitration and Sulfonation: Nitration (using reagents like HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are classic EAS reactions. youtube.com For this compound, the outcome is highly dependent on reaction conditions. Under mild conditions, substitution might still occur at C3. However, under harsher, strongly acidic conditions, the electron-rich benzene ring, activated by the 6-methoxy group, becomes a competitive site for substitution. Protonation of the indole nitrogen or the pyrrole (B145914) double bond can deactivate the heterocyclic ring, favoring substitution at the C5 or C7 positions of the activated benzene ring. The reversibility of sulfonation can also be exploited to selectively block certain positions. youtube.com
| Reaction | Reagents | Predicted Major Product | Regioselectivity Notes |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | Strong electronic preference for C3 is expected to overcome steric hindrance. |
| Mannich Reaction | CH₂O, R₂NH, H⁺ | 3-((Dialkylamino)methyl)-1-benzyl-2-isopropyl-6-methoxy-1H-indole | C3 is the typical site for Mannich reactions on indoles. |
| Nitration | HNO₃, H₂SO₄ | Mixture of C3, C5, and C7 nitro derivatives | Highly condition-dependent. Benzene ring substitution at C5/C7 is likely under strong acid conditions. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid or -7-sulfonic acid | Reaction likely favors the activated benzene ring due to steric hindrance at C3 and harsh acidic conditions. |
Nucleophilic Reactivity and Additions at Specific Indole Positions
The inherent electron-rich nature of the indole nucleus means it typically acts as a nucleophile, not an electrophile. youtube.com Direct nucleophilic addition or substitution is uncommon unless the ring is activated with potent electron-withdrawing groups. However, the reactivity of this compound can be inverted through specific strategies, most notably through deprotonation (lithiation).
Directed ortho-Metallation (DoM): Lithiation using strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like TMEDA, is a powerful tool for regioselective functionalization. youtube.com For the title compound, deprotonation is unlikely at C2 or C3. The most probable sites for lithiation are:
C7 Position: The N-benzyl group can act as a directing group, positioning the organolithium reagent for proton abstraction at the adjacent C7 position. The 6-methoxy group may also provide a secondary chelating site, further favoring C7 lithiation.
Benzylic Position: The methylene (B1212753) protons on the N-benzyl group are acidic and can be removed by a strong base to form a benzylic anion.
Once formed, these lithiated intermediates are potent nucleophiles and can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce new functional groups at either the C7 or the N-benzyl position.
Nucleophilic Substitution at C2: While direct nucleophilic attack on the indole ring is disfavored, it becomes feasible if the ring is made sufficiently electron-poor. For example, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the C2 position becomes electrophilic enough to undergo substitution with various nucleophiles. aku.edu.tr Although the title compound lacks a strong withdrawing group like a nitro group, this principle illustrates a potential pathway for functionalization if such groups were introduced.
| Reaction Type | Reagents | Reactive Intermediate | Potential Products |
|---|---|---|---|
| Directed Lithiation (C7) | 1. n-BuLi/TMEDA 2. Electrophile (E⁺) | 7-Lithio-1-benzyl-2-isopropyl-6-methoxy-1H-indole | 7-Substituted indole derivatives |
| Directed Lithiation (Benzylic) | 1. n-BuLi 2. Electrophile (E⁺) | N-(α-lithiobenzyl) indole anion | N-(α-substituted benzyl) indole derivatives |
Oxidation and Reduction Processes of Indole Derivatives
The indole nucleus contains two distinct components that can undergo oxidation or reduction: the electron-rich pyrrole ring and the benzene ring.
Reduction:
Catalytic Hydrogenation: The C2=C3 double bond of the indole is susceptible to catalytic hydrogenation. Using catalysts like platinum on carbon (Pt/C), palladium (Pd/C), or rhodium (Rh), under a hydrogen atmosphere, will selectively reduce the pyrrole ring to afford the corresponding indoline (B122111) derivative: 1-benzyl-2-isopropyl-6-methoxy-2,3-dihydro-1H-indole. nih.gov This transformation is often facilitated by acidic conditions, which protonate the C3 position to form an iminium ion that is more readily reduced. researchgate.net
Dissolving Metal Reduction (Birch Reduction): The Birch reduction, which employs an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source, typically reduces aromatic rings. youtube.com For this compound, the electron-donating 6-methoxy group directs the reduction of the benzene ring. The expected product would be a 1-benzyl-2-isopropyl-6-methoxy-4,7-dihydro-1H-indole, where the double bonds are located at the C5-C6 and C8-C9 positions. researchgate.net
Oxidation:
Epoxidation: The electron-rich C2=C3 double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This would yield the corresponding 2,3-epoxyindoline, a reactive intermediate that can be opened by various nucleophiles.
Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive workup, can lead to the oxidative cleavage of the pyrrole ring, breaking the C2-C3 bond to form a 2-acylaminobenzaldehyde derivative.
| Process | Reagents | Part of Molecule Affected | Expected Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Pyrrole Ring (C2=C3 bond) | 1-Benzyl-2-isopropyl-6-methoxyindoline |
| Birch Reduction | Na or Li, liq. NH₃, EtOH | Benzene Ring | 1-Benzyl-2-isopropyl-6-methoxy-4,7-dihydro-1H-indole |
| Epoxidation | m-CPBA | Pyrrole Ring (C2=C3 bond) | Corresponding 2,3-epoxyindoline |
| Ozonolysis | 1. O₃ 2. Me₂S or Zn/H₂O | Pyrrole Ring (C2=C3 bond) | 2-(N-benzyl-isobutyrylamino)-4-methoxybenzaldehyde |
Derivatization Strategies for Functional Enhancement and Library Synthesis
The functional groups introduced through the reactions described above serve as versatile handles for further derivatization, enabling the synthesis of diverse chemical libraries for biological screening or materials science applications.
From 3-Formylindoles: The aldehyde group introduced via the Vilsmeier-Haack reaction is a particularly useful synthetic linchpin. It can be:
Condensed with amines or hydrazines to form Schiff bases, imines, or hydrazones. aku.edu.tr
Reduced to a hydroxymethyl group using agents like NaBH₄.
Oxidized to a carboxylic acid using reagents like Ag₂O.
Used in Wittig or Horner-Wadsworth-Emmons reactions to form C3-alkenyl indoles.
From Haloindoles: If a halogen (e.g., Br, I) is introduced onto the indole nucleus (typically at C3, C5, or C7 via electrophilic halogenation), it opens the door to a vast range of transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can be used to form new C-C bonds, attaching aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net
Heck Reaction: Coupling with alkenes provides a route to C-alkenylated indoles. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, attaching various amines to the indole core.
These derivatization strategies allow for the systematic modification of the indole scaffold at multiple positions, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Photoinduced and Catalytic Transformations of Indole Systems
Beyond classical organic reactions, advanced methods involving photochemistry and modern catalysis offer novel pathways for modifying the indole scaffold.
Photoinduced Transformations: The C2=C3 double bond of the indole nucleus can participate in photochemical cycloaddition reactions. For instance, a [2+2] photocycloaddition with an alkene can form a cyclobutane (B1203170) ring fused to the pyrrole portion of the indole. youtube.comyoutube.com These reactions are often initiated by UV light and can proceed through either singlet or triplet excited states, leading to complex polycyclic structures.
Transition Metal-Catalyzed C-H Activation: A paradigm-shifting strategy in modern synthesis is the direct functionalization of C-H bonds, catalyzed by transition metals like palladium (Pd), rhodium (Rh), or ruthenium (Ru). youtube.commdpi.com For this compound, the N-benzyl group can act as a directing group, coordinating to the metal center and positioning it to selectively activate a C-H bond. This could lead to:
C7 Arylation/Alkylation: Activation of the C7-H bond followed by coupling with a reaction partner.
Activation of the Benzyl (B1604629) Ring: ortho-C-H activation on the N-benzyl group itself, leading to cyclized or further functionalized products.
These catalytic methods are highly atom-economical and provide access to derivatives that are difficult to synthesize using traditional methods, representing the cutting edge of indole functionalization.
Advanced Characterization and Analytical Methodologies for Indole Derivatives in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Benzyl-2-isopropyl-6-methoxy-1H-indole. Both ¹H (proton) and ¹³C (carbon-13) NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the aromatic protons on the indole (B1671886) and benzyl (B1604629) rings would appear in the downfield region (typically δ 6.5-7.5 ppm), while the aliphatic protons of the isopropyl and benzyl methylene (B1212753) groups would be found in the upfield region. The methoxy (B1213986) group protons would exhibit a characteristic singlet peak around δ 3.8 ppm. Spin-spin coupling would lead to specific splitting patterns, allowing for the determination of proton connectivity. For example, the isopropyl methine proton would appear as a septet, coupled to the six equivalent methyl protons, which would in turn appear as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The aromatic carbons of the indole and benzyl rings would resonate in the δ 100-140 ppm range, while the sp³ hybridized carbons of the isopropyl, benzyl methylene, and methoxy groups would appear at higher field (δ 20-60 ppm). Data from N-substituted indoles suggest predictable shifts for the carbon atoms of the indole core. journals.co.za
Based on analogous compounds and standard chemical shift values, the predicted NMR data are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on foundational NMR principles and analysis of similar chemical structures.
| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~1.3-1.4 | Doublet | Isopropyl -CH₃ | ~21-23 |
| Isopropyl -CH | ~3.1-3.3 | Septet | Isopropyl -CH | ~28-30 |
| Methoxy -OCH₃ | ~3.8 | Singlet | Methoxy -OCH₃ | ~55-56 |
| Benzyl -CH₂ | ~5.3-5.4 | Singlet | Benzyl -CH₂ | ~49-51 |
| Indole H-3 | ~6.3-6.4 | Singlet | Indole C-3 | ~101-103 |
| Indole H-5, H-7 | ~6.7-7.2 | Multiplet | Indole C-5, C-7 | ~100-122 |
| Indole H-4 | ~7.4-7.5 | Doublet | Indole C-4 | ~120-122 |
| Benzyl Ar-H | ~7.0-7.3 | Multiplet | Indole C-2, C-3a, C-6, C-7a | ~128-145 |
| Benzyl Ar-C | ~126-138 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₂₀H₂₃NO.
Electron impact (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, yielding a characteristic pattern that provides structural information. The fragmentation of N-benzyl indoles is well-studied and often involves cleavage of the benzyl group. scielo.org.mx For this compound, the major fragmentation pathways would likely involve:
Loss of the benzyl group (C₇H₇•): A prominent fragment ion would be expected at m/z corresponding to the indole core [M - 91]⁺.
Loss of the isopropyl group (C₃H₇•): Cleavage of the isopropyl group would result in a fragment at [M - 43]⁺.
Tropylium (B1234903) ion: The benzyl group itself can form a stable tropylium cation at m/z 91, which is a common feature in the mass spectra of benzyl-containing compounds.
The fragmentation pattern serves as a fingerprint, corroborating the structure elucidated by NMR.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Predicted data based on the compound's elemental composition and established fragmentation patterns for related structures. scielo.org.mxnih.gov
| Ion/Fragment | Molecular Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₂₀H₂₄NO⁺ | 294.1852 | Protonated molecular ion |
| [M]⁺• | C₂₀H₂₃NO⁺• | 293.1774 | Molecular ion |
| [M - C₃H₇]⁺ | C₁₇H₁₆NO⁺ | 250.1226 | Loss of isopropyl group |
| [M - C₇H₇]⁺ | C₁₃H₁₆NO⁺ | 202.1226 | Loss of benzyl group |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometric Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The indole ring system has characteristic absorption bands. The parent indole molecule typically shows two main absorption bands around 270-290 nm, which are attributed to π-π* transitions. acs.org
Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity. documentsdelivered.com
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. For a moderately polar compound like this compound, a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) would typically be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination. A reversed-phase method, using a C18 stationary phase column with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) and water, would be suitable for this compound. mdpi.comoup.com A UV detector set at one of the molecule's absorption maxima (e.g., ~280 nm) would be used for detection. A pure sample would ideally show a single, sharp peak.
Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data for peak identification.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a single crystal. nih.gov If a suitable, high-quality crystal of this compound can be grown, this technique would unambiguously determine its solid-state conformation, including exact bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com This method yields an absolute structural determination, confirming the connectivity established by NMR and MS and revealing the spatial orientation of the benzyl and isopropyl substituents relative to the indole plane.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 2 Isopropyl 6 Methoxy 1h Indole
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. For a series of analogues based on the 1-Benzyl-2-isopropyl-6-methoxy-1H-indole scaffold, a QSAR model can elucidate the key physicochemical properties driving their activity.
In a hypothetical 2D-QSAR study, a series of analogues would be synthesized by modifying the substituents on the benzyl (B1604629) and indole (B1671886) rings. The biological activity (e.g., IC50 values against a specific target) would be determined, and various molecular descriptors would be calculated. These descriptors typically fall into electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar volume, surface area), and hydrophobic (e.g., LogP) categories. A multiple linear regression (MLR) analysis could then be used to generate a predictive model. For indole derivatives, it has been shown that electronic and hydrophobic parameters are often crucial for activity. nih.govresearchgate.net
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a more detailed, three-dimensional understanding. mdpi.comnih.gov In this approach, the series of indole analogues are aligned based on their common scaffold. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting models are often visualized as contour maps, highlighting regions where modifications would likely enhance or diminish activity. For the this compound scaffold, a CoMSIA model might indicate that:
Sterically favorable regions (green contours) exist around the para-position of the N-benzyl ring, suggesting that larger substituents could enhance binding.
Electropositive favorable regions (blue contours) are located near the 6-methoxy group, indicating that electron-donating groups at this position are beneficial for activity.
Hydrophobic favorable regions (yellow contours) are associated with the 2-isopropyl group, confirming its importance for occupying a hydrophobic pocket in the target receptor.
Table 1: Hypothetical 3D-QSAR Model Statistics for a Series of this compound Analogues
Parameter Value Description q² (Cross-validated r²) 0.685 Indicates good internal model predictivity. r² (Non-cross-validated r²) 0.952 Shows a high degree of correlation between predicted and actual activity for the training set. Optimal Number of Components 5 The number of principal components that yields the highest q². Steric Field Contribution 45% The relative importance of steric properties in explaining activity variance. Electrostatic Field Contribution 30% The relative importance of electrostatic properties. Hydrophobic Field Contribution 25% The relative importance of hydrophobic characteristics.
Molecular Docking and Receptor Interaction Simulations for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable for predicting the binding mode and affinity of ligands like this compound to a biological target, such as an enzyme or receptor.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The binding site is defined, and the ligand is placed into this site in various conformations. A scoring function then estimates the binding affinity, often expressed as a docking score or binding energy (kcal/mol).
For this compound, docking simulations into a hypothetical kinase active site might reveal key interactions:
The N-benzyl group could occupy a deep hydrophobic pocket, forming pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine. Studies on other N-benzyl indoles have shown this to be a significant factor in binding. nih.gov
The indole core could act as a hydrogen bond donor (via the N-H in related scaffolds, though absent here) or participate in hydrophobic interactions.
The 6-methoxy group might form a hydrogen bond with a polar residue, such as a serine or threonine, or interact with a key water molecule in the active site. The C5-methoxy substitution in similar indole scaffolds has been shown to facilitate stable interactions within enzyme active sites. preprints.orgmdpi.com
Table 2: Predicted Binding Interactions and Affinities for this compound with a Hypothetical Kinase Target
Ligand Moiety Interacting Residue Interaction Type Predicted Binding Energy (kcal/mol) N-Benzyl Ring PHE 85 Pi-Pi Stacking -9.8 6-Methoxy Oxygen SER 15 Hydrogen Bond 2-Isopropyl Group LEU 132 Hydrophobic Indole Ring VAL 67 Hydrophobic
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating chemical reaction mechanisms. nih.gov It allows for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.
The synthesis of this compound could be achieved through several established methods, such as the Fischer indole synthesis. A computational study could elucidate the mechanism of this reaction for the specific substrates. For instance, in a copper-catalyzed synthesis of indoles from N-aryl enaminones, DFT computations have shown that the catalyst binds to the substrate after deprotonation and significantly increases the acidity of the adjacent carbon. nih.govresearchgate.net The subsequent C-C bond formation is often the rate-determining step. nih.gov
A computational analysis of the final benzylation step (N-alkylation of the indole nitrogen) would involve modeling the reaction between 2-isopropyl-6-methoxy-1H-indole and benzyl bromide in the presence of a base. The calculations would determine the activation energy barrier for the SN2 reaction, confirming its feasibility and providing insight into the reaction kinetics.
Table 3: Calculated Energy Profile for the N-Benzylation of 2-isopropyl-6-methoxy-1H-indole
Species Relative Energy (kcal/mol) Description Reactants (Indole + Benzyl Bromide) 0.0 Baseline energy of the starting materials. Transition State (SN2) +18.5 The energy barrier that must be overcome for the reaction to proceed. Products (Target Compound + HBr) -12.3 The final energy of the products, indicating an exothermic reaction.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the key sources of conformational flexibility are the rotation around the N-CH2 (benzyl) and C2-CH (isopropyl) single bonds.
Molecular mechanics or DFT calculations can be used to perform a systematic conformational search. This involves rotating the key dihedral angles and calculating the energy of each resulting structure to map the potential energy surface. Such analyses on N-benzyl substituted heterocycles often reveal multiple low-energy conformations due to the hindered rotation of the benzyl group. scielo.brresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, either in solution or when bound to a receptor. nih.govmdpi.com An MD simulation of the ligand-protein complex from the docking study can assess the stability of the predicted binding pose. Key metrics to analyze include:
Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand over the simulation time (e.g., 100 ns) indicates a stable binding mode.
Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual atoms or residues, highlighting which parts of the ligand or protein are most flexible.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, confirming the stability of key interactions identified in docking.
An MD simulation might show that while the indole core remains rigidly bound, the terminal phenyl ring of the N-benzyl group exhibits greater flexibility within its hydrophobic pocket.
Table 4: Results from a 100 ns Molecular Dynamics Simulation
Metric Average Value Interpretation Ligand RMSD 1.2 Å Indicates the ligand maintains a stable binding pose throughout the simulation. Protein Cα RMSD 1.8 Å Shows the overall protein structure remains stable upon ligand binding. SER 15 H-bond Occupancy 85% The hydrogen bond between the methoxy (B1213986) group and SER 15 is stable and present for most of the simulation.
De Novo Design and Virtual Screening of Indole Analogues
The structure of this compound can serve as a starting point for discovering new, potentially more potent analogues through de novo design and virtual screening. nih.gov
Virtual Screening involves searching large compound libraries (containing millions of commercially available or virtual compounds) to identify molecules that are structurally similar to the lead compound or are predicted to bind to the target receptor. acs.org A ligand-based virtual screen could use the 3D shape and pharmacophore features of this compound to find matching molecules. A structure-based virtual screen would dock the entire library against the target's binding site to identify high-scoring compounds.
De Novo Design programs build new molecules from scratch directly within the active site of the target. Using the bound conformation of the lead compound as a guide, these algorithms can suggest novel scaffolds or modifications to the existing indole core that optimize interactions with the receptor. For example, the software might suggest replacing the N-benzyl group with a different aromatic system that better fits the hydrophobic pocket or adding a functional group to the 2-isopropyl substituent to form an additional hydrogen bond. This approach can lead to the design of novel indole-based inhibitors with improved potency and selectivity. mdpi.comfrontiersin.orgnih.gov
Table 5: Example Output from a Virtual Screening Campaign
Compound ID Similarity Score (to lead) Predicted Binding Affinity (kcal/mol) Passes Drug-Likeness Filter? ZINC12345 0.89 -10.5 Yes ZINC67890 0.85 -10.2 Yes ZINC11223 0.82 -9.9 No
Future Perspectives in Indole Based Chemical Research
Emerging Synthetic Strategies for the Production of Complex Indole (B1671886) Scaffolds
The synthesis of intricately substituted indoles like 1-Benzyl-2-isopropyl-6-methoxy-1H-indole necessitates the development of novel and efficient synthetic methodologies. Traditional methods are often limited by harsh reaction conditions and a lack of regioselectivity. The future of indole synthesis lies in strategies that offer precision, efficiency, and sustainability.
One of the most promising areas is the use of transition-metal-catalyzed C-H activation . This approach allows for the direct functionalization of the indole core without the need for pre-functionalized starting materials, thus improving atom economy. Catalysts based on palladium, rhodium, and ruthenium have shown remarkable efficacy in mediating the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. nih.govcreative-proteomics.comnih.gov For instance, a palladium-catalyzed C–H activation and bisamination sequence represents a novel method for constructing the indole nucleus from readily available vinyl bromides. numberanalytics.com
Photoredox catalysis is another rapidly evolving field that utilizes visible light to initiate radical-based transformations under mild conditions. researchgate.netnih.gov This strategy has been successfully employed for the functionalization of indoles, offering a green alternative to traditional methods that often require hazardous reagents. researchgate.net The generation of radical species via photoredox catalysis can trigger cascade reactions, enabling the rapid assembly of complex molecular architectures. nih.gov
Flow chemistry is poised to revolutionize the production of indole derivatives by offering enhanced control over reaction parameters, improved safety, and scalability. nih.govnih.gov Continuous flow systems can significantly reduce reaction times and improve yields compared to batch processes. nih.govnih.gov The integration of flow chemistry with other modern synthetic techniques, such as photoredox catalysis, is a particularly exciting prospect for the efficient synthesis of complex indoles.
The table below summarizes some of the key emerging synthetic strategies for indole scaffolds.
| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |
| C-H Activation | High atom economy, direct functionalization | Palladium, Rhodium, Ruthenium catalysts nih.govcreative-proteomics.comnih.govnumberanalytics.com |
| Photoredox Catalysis | Mild reaction conditions, green chemistry | Iridium or Ruthenium-based photocatalysts, visible light researchgate.netnih.gov |
| Flow Chemistry | Enhanced control, scalability, improved safety | Continuous flow reactors, often coupled with other techniques nih.govnih.gov |
Advancements in High-Throughput Screening and Mechanistic Elucidation Techniques
The discovery of novel bioactive indole derivatives is increasingly reliant on high-throughput screening (HTS) methodologies. mdpi.com HTS allows for the rapid screening of large libraries of compounds against biological targets to identify "hit" molecules with desired activities. mdpi.com The development of miniaturized and automated synthesis platforms, such as those using acoustic dispensing ejection technology, enables the on-demand generation of diverse indole libraries for HTS campaigns. rug.nl
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Modern analytical techniques are providing unprecedented insights into the intricate pathways of indole reactions. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation of indole derivatives and for studying reaction kinetics. nih.govresearchgate.net Advanced NMR techniques, including 2D NMR, are invaluable for unambiguously determining the structure of complex indole alkaloids. nih.gov
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying indole derivatives in complex mixtures. acs.orgnih.gov It is also instrumental in elucidating reaction mechanisms by detecting transient intermediates and byproducts. researchgate.net
Computational chemistry has emerged as an indispensable tool for mechanistic elucidation. numberanalytics.combenthamdirect.com Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. numberanalytics.combenthamdirect.com This computational insight, when combined with experimental data, provides a comprehensive understanding of reaction mechanisms. pcbiochemres.com
The following table highlights advanced techniques for screening and mechanistic studies of indole derivatives.
| Technique | Application in Indole Research | Key Insights Provided |
| High-Throughput Screening (HTS) | Discovery of bioactive indole derivatives | Identification of "hit" compounds, structure-activity relationships mdpi.comrug.nl |
| NMR Spectroscopy | Structural elucidation, kinetic studies | Molecular connectivity, stereochemistry, reaction rates nih.govresearchgate.net |
| Mass Spectrometry (MS) | Identification and quantification, mechanistic studies | Molecular weight, fragmentation patterns, detection of intermediates acs.orgnih.govresearchgate.net |
| Computational Chemistry | Mechanistic elucidation, prediction of properties | Reaction pathways, activation energies, electronic structures numberanalytics.combenthamdirect.compcbiochemres.com |
Integration of Artificial Intelligence and Machine Learning in Indole Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of chemical discovery, and their application to indole chemistry is a rapidly growing area. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of human intuition.
One of the key applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.govresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. nih.gov By training on a dataset of known indole derivatives with measured activities, ML algorithms can build predictive QSAR models that can be used to estimate the activity of new, untested compounds. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries of indole derivatives to prioritize candidates for synthesis and experimental testing. creative-proteomics.comnih.gov
AI is also being used to predict the outcomes of chemical reactions, a field known as synthesis prediction . pcbiochemres.com By learning from vast databases of known reactions, ML models can suggest potential synthetic routes to a target molecule, including complex indoles. pcbiochemres.com This can significantly accelerate the process of designing and optimizing synthetic strategies. Furthermore, ML models are being developed to predict reaction conditions, yields, and even potential side products. researchgate.net
The integration of AI and ML in indole chemical discovery is summarized in the table below.
| AI/ML Application | Description | Impact on Indole Research |
| QSAR Modeling | Predicting biological activity from chemical structure | Prioritization of synthetic targets, virtual screening of compound libraries nih.govresearchgate.netnih.gov |
| Synthesis Prediction | Proposing synthetic routes to target molecules | Acceleration of synthetic design, optimization of reaction pathways nih.govpcbiochemres.com |
| Bioactivity Prediction | Predicting the biological properties of novel compounds | Identification of new drug candidates, understanding of structure-activity relationships |
Development of Multidisciplinary Approaches for Indole Derivative Research
The complexity of modern chemical and biological challenges necessitates a move away from siloed research towards more integrated, multidisciplinary approaches . The study of indole derivatives is a prime example of a field that benefits immensely from such collaborations. The future of indole research will be characterized by the convergence of expertise from synthetic chemistry, chemical biology, computational chemistry, and systems biology.
The design and synthesis of novel indole derivatives with specific biological activities require a close collaboration between synthetic chemists and biologists. researchgate.net Chemists can leverage their expertise to create new molecular scaffolds, while biologists can provide insights into the relevant biological targets and assays needed to evaluate the compounds' efficacy. researchgate.net This iterative cycle of design, synthesis, and testing is at the heart of modern drug discovery.
The integration of computational and experimental studies is another crucial aspect of a multidisciplinary approach. nih.govpcbiochemres.com As discussed previously, computational tools can guide experimental work by predicting promising drug candidates and elucidating reaction mechanisms. nih.gov Conversely, experimental results are essential for validating and refining computational models. pcbiochemres.com
Chemical biology provides a powerful framework for using small molecules, such as indole derivatives, to probe and manipulate biological systems. researchgate.net By designing indole-based chemical probes, researchers can gain a deeper understanding of cellular processes and disease mechanisms. This knowledge can, in turn, inform the development of new therapeutic agents.
Finally, systems biology approaches can be used to understand the broader biological context in which indole derivatives act. nih.gov By analyzing the effects of these compounds on global cellular networks, such as gene expression and protein-protein interactions, researchers can identify novel mechanisms of action and potential off-target effects. nih.gov
The synergistic potential of multidisciplinary approaches in indole research is outlined below.
| Disciplines | Collaborative Focus | Expected Outcomes |
| Synthetic Chemistry & Biology | Design and evaluation of bioactive indoles | Novel drug candidates with improved efficacy and selectivity researchgate.net |
| Computational & Experimental Chemistry | Prediction and validation of molecular properties and reaction mechanisms | More efficient discovery and development of new indole derivatives nih.govpcbiochemres.com |
| Chemical Biology | Development of indole-based probes for biological systems | Deeper understanding of cellular processes and disease mechanisms researchgate.net |
| Systems Biology | Analysis of the global effects of indole derivatives on cellular networks | Identification of novel mechanisms of action and potential off-target effects nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-Benzyl-2-isopropyl-6-methoxy-1H-indole, and how can purity be optimized?
- Methodology :
- Nitro Reduction : Start with a nitro-substituted indole precursor (e.g., 5-nitro-1H-indole derivative). Reduce the nitro group using SnCl₂·2H₂O in HCl/methanol under reflux (3–4 hours). Monitor progress via TLC (n-Hex/EtOAc, 1:1) .
- Purification : After reduction, neutralize with 20% NaOH, extract with diethyl ether, and dry over anhydrous Na₂SO₄. Use column chromatography (silica gel, n-Hex/EtOAc) to isolate the product from byproducts .
- Functionalization : Introduce benzyl and isopropyl groups via nucleophilic substitution or palladium-catalyzed coupling. For methoxy groups, employ alkylation with methyl iodide or dimethyl sulfate under basic conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the methoxy group at C-6 causes upfield shifts in adjacent protons, while the benzyl group introduces aromatic splitting patterns (e.g., δ 7.59–7.70 ppm for benzoyl derivatives) .
- HRMS : Confirm molecular mass with <2 ppm error. For example, a calculated [M+H]⁺ of 237.1028 vs. observed 237.1031 ensures structural fidelity .
- Melting Point : Compare with literature values (e.g., 193–195°C for hydrolyzed indole-carboxylic acids) to validate crystallinity .
Intermediate Research Questions
Q. How do substituents (benzyl, isopropyl, methoxy) influence the compound’s reactivity in electrophilic substitution?
- Methodology :
- Electron-Donating Groups (Methoxy) : Direct electrophiles to the para position (C-4 or C-7) via resonance. For example, nitration of 6-methoxyindole derivatives preferentially occurs at C-4 .
- Steric Effects (Isopropyl) : Bulky substituents at C-2 hinder reactivity at adjacent positions. Use competitive reactions (e.g., bromination) to map regioselectivity .
- Benzyl Group Stability : Assess debenzylation under acidic conditions (e.g., HBr/AcOH) to determine protective group utility .
Q. What strategies resolve contradictions in regioselectivity data for derivatives of this compound?
- Methodology :
- Computational Modeling : Perform DFT calculations to predict charge distribution and reactive sites. Compare with experimental results (e.g., NOE NMR for spatial proximity) .
- Isotopic Labeling : Use ¹³C-labeled reagents to track substitution patterns in complex reactions .
Advanced Research Questions
Q. How can researchers address low yields in the final purification step due to byproduct formation?
- Methodology :
- Chromatographic Optimization : Adjust solvent polarity (e.g., gradient elution with CH₂Cl₂/MeOH) to separate structurally similar byproducts .
- Crystallization Screening : Test solvent pairs (e.g., EtOAc/hexane) to exploit differential solubility of the target vs. impurities .
- Reaction Monitoring : Use in-situ IR or HPLC to identify side reactions (e.g., over-reduction or oxidation) early .
Q. What explains discrepancies in reported NMR chemical shifts for this compound derivatives?
- Methodology :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; polar solvents deshield protons (e.g., NH groups shift downfield in DMSO) .
- Dynamic Effects : Assess temperature-dependent NMR for conformational changes (e.g., restricted rotation in benzyl groups) .
- Counterion Influence : For salt forms (e.g., HCl salts), counterions can perturb electron density and shift peaks .
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Methodology :
- Systematic Substitution : Synthesize analogs with variations at C-1 (e.g., sulfonyl vs. acyl groups) and C-2 (alkyl vs. aryl groups). Test potency in relevant assays (e.g., enzyme inhibition) .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding motifs (e.g., methoxy group’s role in hydrogen bonding) .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (amides) to enhance half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
